Remacemide hydrochloride - 111686-79-4

Remacemide hydrochloride

Catalog Number: EVT-280037
CAS Number: 111686-79-4
Molecular Formula: C17H21ClN2O
Molecular Weight: 304.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Remacemide hydrochloride ((+/-)-2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide monohydrochloride) [ [] ] is a low-affinity, non-competitive N-methyl-D-aspartic acid (NMDA) receptor channel blocker [ [], [], [] ]. It is also known to exhibit inhibitory actions on voltage-gated sodium channels [ [] ]. Its primary role in scientific research is as a tool to investigate the role of excitatory neurotransmission in various neurological conditions, including epilepsy, stroke, and Parkinson's disease [ [], [], [], [], [] ].

Synthesis Analysis

Remacemide hydrochloride can be synthesized from [carbonyl-14C]acetophenone [ [] ]. Alternative synthesis routes utilize [13C6]benzene, [1,2-13C]acetyl chloride, and [1-13C]glycine [ [] ]. Tritium-labeled Remacemide hydrochloride can be produced using [2-3H]Glycine [ [] ].

Chemical Reactions Analysis

Remacemide hydrochloride undergoes hydrolysis in whole-brain homogenates, yielding the pharmacologically active metabolite (+/-)-1-methyl-1,2-diphenylethylamine monohydrochloride (FPL12495) [ [] ].

Mechanism of Action

Remacemide hydrochloride and its active metabolite, desglycinyl-remacemide (DGR), act as low-affinity antagonists at NMDA receptor channels [ [], [] ]. DGR exhibits greater potency at both NMDA and voltage-gated sodium channels compared to Remacemide hydrochloride [ [], [] ].

Applications
  • Investigating Epilepsy: Remacemide hydrochloride exhibits anticonvulsant activity in various animal models of epilepsy [ [], [], [] ], providing a platform for studying the role of excitatory neurotransmission in seizure development and exploring potential therapeutic targets. It has also been investigated as an adjunctive therapy for patients with refractory epilepsy in clinical trials [ [], [], [], [], [] ].

  • Exploring Stroke Treatment: Remacemide hydrochloride has demonstrated neuroprotection in animal models of hypoxia and ischemic stroke [ [], [] ], making it a valuable tool for research on potential neuroprotective strategies for stroke. Its safety and tolerability in patients with acute ischemic stroke has been evaluated in clinical trials [ [], [] ].

  • Studying Parkinson's Disease: Remacemide hydrochloride's potential to ameliorate motor fluctuations in Parkinson's disease has been investigated in preclinical models and clinical trials [ [], [], [] ]. Research suggests it may modulate glutamatergic overactivity in the basal ganglia, offering insights into potential therapeutic avenues for managing Parkinson's disease symptoms.

  • Understanding Huntington's Disease: Remacemide hydrochloride has been studied as a potential treatment option for Huntington's disease in clinical trials [ [], [], [] ], although significant slowing in functional decline has not been observed. Nevertheless, research using Remacemide hydrochloride contributes to our understanding of the role of glutamate in this neurodegenerative disease.

  • Investigating Drug Interactions: Studies have investigated the pharmacokinetic interactions between Remacemide hydrochloride and other drugs, such as carbamazepine, phenytoin, and phenobarbitone [ [], [], [], [], [], [] ]. These findings are essential for understanding potential drug interactions and optimizing treatment strategies in clinical settings.

Desglycinylremacemide (FPL 12495)

Compound Description: Desglycinylremacemide (DGR) is the primary active metabolite of Remacemide hydrochloride. Like its parent compound, DGR exhibits anticonvulsant activity and acts as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor channel blocker [, , ]. Notably, DGR demonstrates greater potency than Remacemide hydrochloride at both voltage-gated sodium channels and NMDA glutamate receptors []. Studies indicate that DGR may be responsible for mediating both the neuroprotective and anticonvulsant effects attributed to Remacemide hydrochloride [].

Carbamazepine

Relevance: Carbamazepine serves as a key comparator to Remacemide hydrochloride in several studies [, , , , , ]. Investigations explored potential pharmacokinetic interactions, revealing that carbamazepine can induce Remacemide hydrochloride metabolism, leading to altered clearance rates []. Additionally, comparative efficacy trials in patients with epilepsy demonstrated carbamazepine's superior efficacy in preventing seizure recurrence compared to Remacemide hydrochloride [].

Phenytoin

Relevance: Similar to carbamazepine, phenytoin was investigated for potential pharmacokinetic interactions with Remacemide hydrochloride [, , , ]. Results indicate a mutual interaction where phenytoin induces Remacemide hydrochloride metabolism, while Remacemide hydrochloride modestly inhibits phenytoin clearance []. This highlights the importance of monitoring and adjusting dosages when combining these medications.

Phenobarbitone

Relevance: Studies investigated the pharmacokinetic interaction between phenobarbitone and Remacemide hydrochloride, revealing that phenobarbitone induces the metabolism of both Remacemide hydrochloride and its desglycinyl metabolite []. This interaction results in increased clearance and decreased half-life of Remacemide hydrochloride.

Coenzyme Q10

Relevance: A clinical trial evaluated the combined effect of coenzyme Q10 and Remacemide hydrochloride in patients with early Huntington's disease []. The study aimed to determine whether these agents could slow the functional decline associated with the disease. While neither treatment significantly altered the primary outcome measure, coenzyme Q10 demonstrated a trend toward slowing functional decline, warranting further investigation.

2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950)

Relevance: Preclinical studies highlighted FPL 13950's neuroprotective effects in various animal models of hypoxia and global ischemia []. Its structural similarity to Remacemide hydrochloride, coupled with its neuroprotective properties, positions it as a potential backup candidate for further development.

ARL 15896AR

Relevance: Comparative studies evaluating the abuse liability of NMDA antagonists revealed that both ARL 15896AR and Remacemide hydrochloride, unlike high-affinity antagonists like phencyclidine, did not demonstrate reinforcing properties in animal models []. This finding underscores the favorable safety profile of these low-affinity compounds.

Properties

CAS Number

111686-79-4

Product Name

Remacemide hydrochloride

IUPAC Name

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide;hydrochloride

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

InChI

InChI=1S/C17H20N2O.ClH/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;/h2-11H,12-13,18H2,1H3,(H,19,20);1H

InChI Key

HYQMIUSWZXGTCC-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.Cl

Synonyms

2-Amino-N-(1-methyl-1,2-diphenylethyl)-acetamide Monohydrochloride; (±)-2-Amino-N-(1-methyl-1,2-diphenylethyl)-acetamide Monohydrochloride; FPL 12924AA; PR 934-423A; Remacemide Hydrochloride

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.